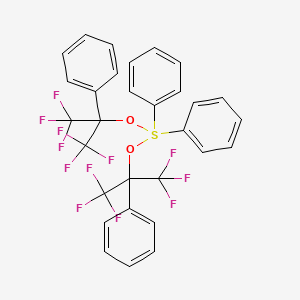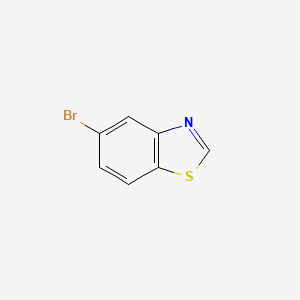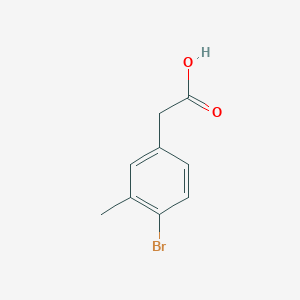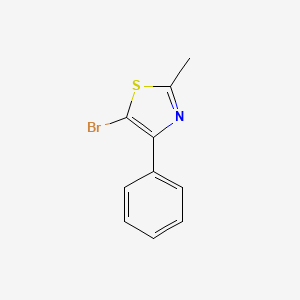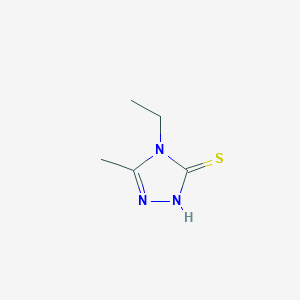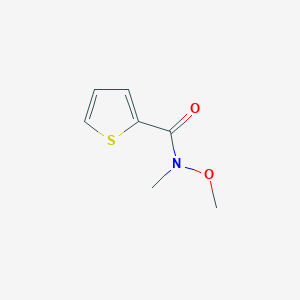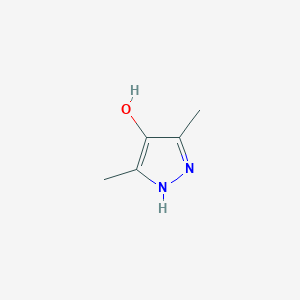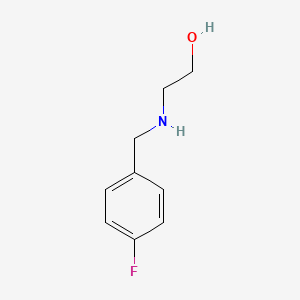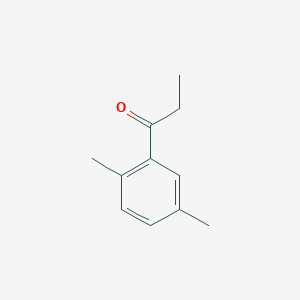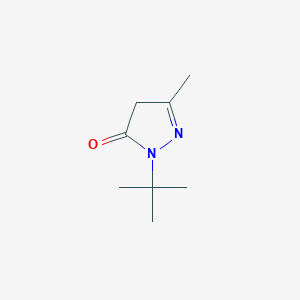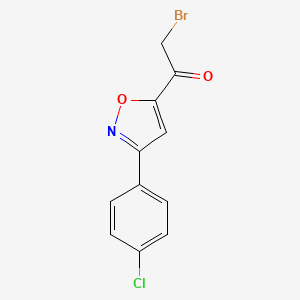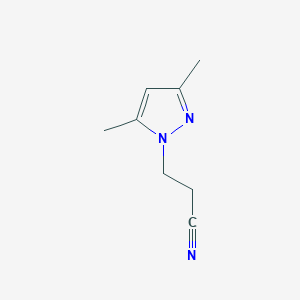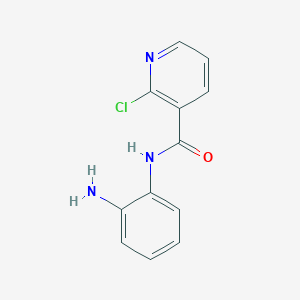
N-(2-Aminophenyl)-2-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-Aminophenyl)-2-chloronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3, and features a chlorine atom and an amino group attached to the aromatic ring. Although the provided papers do not directly discuss N-(2-Aminophenyl)-2-chloronicotinamide, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of N-(2-Aminophenyl)-2-chloronicotinamide.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the reaction of substituted phenols with other chemical reagents to introduce the desired functional groups. For example, substituted N-(2-hydroxyphenyl)acetamides can be synthesized from various 2-amino-nitrophenols and chlorophenols . By analogy, N-(2-Aminophenyl)-2-chloronicotinamide could be synthesized through a similar pathway, starting from 2-aminophenol and introducing the chloronicotinamide moiety through appropriate chemical reactions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers indicate that the molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)acetamides, has been determined using this method . These structures often feature hydrogen bonding, which is critical in stabilizing the molecular conformation. For N-(2-Aminophenyl)-2-chloronicotinamide, one could expect the presence of hydrogen bonds involving the amino group, which would influence the compound's stability and reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds like N-(2-Aminophenyl)-2-chloronicotinamide can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the stability of different tautomeric forms, as seen in the case of N-phenyl-2-aminotropones . Prototropic tautomerism, which involves the transfer of a proton within the molecule, can lead to different structural isomers that may have distinct physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of an amino group can lead to the formation of intermolecular and intramolecular hydrogen bonds, which can affect solubility, melting point, and other physical properties . The chloro substituent could potentially make the compound more reactive in certain chemical reactions, such as nucleophilic substitution, due to its electron-withdrawing effect.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Secondary Amides
- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide is used in the synthesis of secondary amides .
- Methods of Application : The compound is combined with phenyl isocyanate in a one-pot two-step reaction . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
- Results or Outcomes : The method developed is efficient and practical, and it features atom-economy . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
2. Synthesis of Phenoxy Acetamide Derivatives
- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide could potentially be used in the synthesis of phenoxy acetamide derivatives .
- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve various chemical techniques and computational chemistry applications .
- Results or Outcomes : The synthesis of phenoxy acetamide derivatives could lead to the development of new pharmaceutical compounds .
3. Synthesis of Bcr-Abl and Histone Deacetylase Dual Inhibitors
- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide is used in the synthesis of Bcr-Abl and histone deacetylase dual inhibitors .
- Results or Outcomes : The synthesis of these dual inhibitors could have potential applications in the treatment of certain diseases .
4. Synthesis of Histone Deacetylase Inhibitors
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCTFTVNQPHTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384169 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-2-chloronicotinamide | |
CAS RN |
57841-69-7 |
Source


|
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

